4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of furan, hydrazine, and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are often conducted under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Furan-2-ylmethylene)hydrazinyl)benzoate
- 4-(2-(Furan-2-ylmethylene)hydrazinyl)thieno[2,3-d]pyrimidine
- 4-(2-(Furan-2-ylmethylene)hydrazinyl)tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine lies in its fused heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its potential as a valuable research tool and therapeutic agent.
Properties
CAS No. |
303106-31-2 |
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Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14N4OS/c1-2-6-12-11(5-1)13-14(16-9-17-15(13)21-12)19-18-8-10-4-3-7-20-10/h3-4,7-9H,1-2,5-6H2,(H,16,17,19)/b18-8- |
InChI Key |
RZQBUENNABHIEU-LSCVHKIXSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=CO4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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